molecular formula C26H20O B13083088 4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde

4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13083088
M. Wt: 348.4 g/mol
InChI Key: ZSQIZAHITPRFFA-UHFFFAOYSA-N
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Description

4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde ( 343767-89-5 ) is an organic compound with the molecular formula C26H20O and a molecular weight of 348.44 g/mol . This bifunctional molecule, which features a biphenylmethyl backbone and a formyl group, is designed for use in chemical synthesis and pharmaceutical research. It serves as a key advanced intermediate for constructing more complex molecular architectures. The aldehyde group is particularly valuable in synthetic chemistry, enabling reactions such as condensations to form imines or heterocycles, and participating in nucleophilic addition reactions . While the specific biological activity of this compound may be undefined, its structural motifs are common in materials science and medicinal chemistry research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

4-[4-[(4-phenylphenyl)methyl]phenyl]benzaldehyde

InChI

InChI=1S/C26H20O/c27-19-22-10-16-26(17-11-22)25-14-8-21(9-15-25)18-20-6-12-24(13-7-20)23-4-2-1-3-5-23/h1-17,19H,18H2

InChI Key

ZSQIZAHITPRFFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)C4=CC=C(C=C4)C=O

Origin of Product

United States

Preparation Methods

Suzuki Coupling-Based Biphenyl Formation

The most common and reliable method for constructing biphenyl frameworks is the Suzuki-Miyaura cross-coupling reaction . This method couples arylboronic acids with aryl halides in the presence of palladium catalysts, providing high yields and functional group tolerance.

  • Key Steps:

    • Preparation of 4-bromomethyl-[1,1'-biphenyl] intermediates via bromination of methyl-substituted biphenyls.
    • Coupling of these bromomethyl biphenyls with 4-formylphenylboronic acid or related boronic acid derivatives.
    • Use of palladium catalysts such as Pd(PPh3)4 or Pd[P(tBu)3]2 under inert atmosphere.
    • Base selection includes potassium carbonate, sodium hydride, or lithium bis(trimethylsilyl)amide.
    • Solvents typically used are tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF).
    • Reaction temperatures range from room temperature to 80 °C depending on substrate reactivity.
  • Research Findings:

    • High yields (above 80%) are reported for Suzuki coupling of biphenyl boronic acids with aryl bromides bearing aldehyde groups, with purification by column chromatography.
    • The reaction is scalable, with gram-scale synthesis yielding pure biphenylcarbaldehydes suitable for further functionalization.

Bromination of Methyl-Biphenyl Precursors

Prior to coupling, the methyl group on biphenyl is brominated to form bromomethyl intermediates, which serve as electrophilic partners in cross-coupling.

  • Methodology:
    • Bromination using N-bromosuccinimide (NBS) or molecular bromine in solvents such as dichloroethane or hexane.
    • Reaction conditions optimized to avoid over-bromination or side reactions.
    • Typical reaction temperatures range from 25 °C to 70 °C with reaction times from 7 to 10 hours.
    • Workup involves quenching, extraction, and crystallization to isolate bromomethyl biphenyl intermediates in yields of 78–90%.

Alternative Synthetic Routes

  • One-pot two-step procedures involving aluminum hemiaminals and organolithium reagents have been reported for functionalized benzaldehydes, allowing efficient synthesis of biphenyl aldehydes with high purity.
  • Aminoazanium reagents have been employed for nitrile synthesis from biphenyl aldehydes, which can be further transformed into aldehydes or related derivatives.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Reference
Bromination of methyl biphenyl NBS, dichloroethane/hexane, 25–70 °C, 7–10 h 78–90 Avoids over-bromination, white crystals
Suzuki coupling 4-formylphenylboronic acid, Pd catalyst, base (K2CO3, NaH), THF/DMF, RT–80 °C 80–96 Flash chromatography purification
One-pot aldehyde synthesis Aluminum hemiaminal, organolithium reagent, Pd catalyst, toluene, RT ~85 High purity, efficient
Aminoazanium reagent method [1,1'-Biphenyl]-4-carbaldehyde, H2N-DABCO, KOtBu, THF 87–96 For nitrile intermediates, potential aldehyde precursors

Detailed Research Findings

  • The Suzuki coupling method is the most versatile and widely adopted for biphenyl aldehyde synthesis, providing robust yields and functional group compatibility. The choice of catalyst and base critically influences the reaction efficiency.
  • Bromination of methyl biphenyls to bromomethyl derivatives is a key preparatory step, with optimized conditions minimizing side products and maximizing yield.
  • Alternative methods such as one-pot organolithium addition to aluminum hemiaminals offer streamlined routes to functionalized biphenyl aldehydes with minimal purification steps.
  • Aminoazanium reagent-mediated transformations provide access to nitrile derivatives from biphenyl aldehydes, which can be further converted to the target aldehyde compound or related analogs.

Chemical Reactions Analysis

Types of Reactions

4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-([1,1’-Biphenyl]-4-ylmethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related biphenyl aldehydes:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties Applications
4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde C₂₆H₂₀O 348.44 Aldehyde, Biphenyl groups High molecular weight, Steric hindrance Organic synthesis intermediates
[1,1'-Biphenyl]-4-carbaldehyde C₁₃H₁₀O 182.22 Aldehyde Moderate solubility, High reactivity Nitrone synthesis, Neuroprotective agents
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde C₁₃H₉FO 200.21 Aldehyde, Fluorine Electron-withdrawing substituent Aldol condensation, COX inhibitors
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde C₁₃H₉ClO 216.66 Aldehyde, Chlorine Increased lipophilicity Suzuki-Miyaura coupling
4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde C₂₃H₂₈O₂ 336.47 Aldehyde, Alkyl chain Enhanced solubility in organic solvents Liquid crystal precursors

Research Findings and Key Insights

Neuroprotective Nitrones : Biphenyl nitrones derived from [1,1'-biphenyl]-4-carbaldehyde demonstrate potent antioxidant activity, with BPHBN5 showing balanced neuroprotective effects in vitro .

Fluorinated Derivatives : 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde participates in aldol condensations to yield sodium salts with anti-inflammatory properties .

Catalytic Efficiency : Chloro-substituted analogs enhance yields in Suzuki-Miyaura couplings, achieving >90% efficiency under optimized conditions .

Steric vs. Electronic Trade-offs : While electron-withdrawing groups (e.g., fluorine) increase aldehyde reactivity, bulky substituents (e.g., biphenylmethyl) may reduce reaction rates but improve thermal stability in materials .

Biological Activity

4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde, with the CAS number 343767-89-5 and molecular formula C26H20O, is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structural characteristics suggest it may exhibit various pharmacological properties, making it a candidate for further investigation.

  • Molecular Weight : 348.44 g/mol
  • Molecular Formula : C26H20O
  • Structure : The compound features a biphenyl structure with an aldehyde functional group, which is pivotal for its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

Anticancer Activity

Recent studies have explored the anticancer potential of biphenyl derivatives. For instance, compounds with similar biphenyl structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

  • Case Study : A study demonstrated that derivatives of biphenyl compounds exhibited significant cytotoxicity against human colon adenocarcinoma cells (HT-29) with IC50 values in the low micromolar range. This suggests that modifications to the biphenyl structure can enhance antiproliferative activity .

Antioxidant Properties

Biphenyl derivatives are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Research Findings : In vitro assays indicated that certain substituted biphenyls showed a marked increase in antioxidant activity compared to their unsubstituted counterparts. These findings highlight the potential for developing antioxidant therapies based on these compounds .

Antimicrobial Activity

The antimicrobial properties of biphenyl derivatives have been documented in various studies. Compounds similar to this compound have demonstrated efficacy against a range of bacterial and fungal pathogens.

  • Example : A derivative was tested against Staphylococcus aureus and exhibited significant inhibition at concentrations as low as 50 µg/mL .

Detailed Research Findings

Activity Type Cell Line/Pathogen IC50/Effectiveness Reference
AnticancerHT-29 (Colon Cancer)Low µM range
AntioxidantLipid PeroxidationEC50 values < 0.7 mM
AntimicrobialStaphylococcus aureusEffective at 50 µg/mL

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Free Radical Scavenging : The presence of phenolic groups in biphenyl structures contributes to their ability to neutralize free radicals.
  • Membrane Disruption : Some derivatives may disrupt microbial membranes, leading to cell lysis.

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